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Acalisib (GS-9820) Application Notes

Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a second-generation, potent, and highly selective oral inhibitor of the
phosphoinositide 3-kinase delta (PI3K6) isoform [1] [2]. PI3K$ is a key signal transduction molecule
predominantly expressed in hematopoietic and immune cells, playing a critical role in B-cell development,
proliferation, and survival [3] [2]. By selectively inhibiting PI3K§, Acalisib disrupts constitutive PI3K
pathway activation in malignant B cells, leading to reduced cell proliferation and induction of apoptosis [1]

[2].

Biochemical and Cellular Potency Profile

The selectivity and potency of Acalisib have been characterized through various biochemical and cellular

assays. The data below summarizes its inhibitory activity.

Table 1: Biochemical Selectivity of Acalisib against PI3K Isoforms and Related Kinases
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Target ICs0 (NM) Selectivity Fold (vs. PI3K0) Sourcel/Assay

p1100 (PI3Kd) 12.7 - 14 nM 1x ADP-Glo Kinase Assay [4]
p110y (PI3Ky) 1,389 nM ~109-fold ADP-Glo Kinase Assay [4]
p110B (PI3KP) 3,377 nM ~266-fold ADP-Glo Kinase Assay [4]
p110a (PI3Ka) 5,441 nM ~428-fold ADP-Glo Kinase Assay [4]
hVps34 12,682 nM ~999-fold Not Specified [4]

DNA-PK 18,749 nM ~1,476-fold Not Specified [4]

mTOR >10,000 nM >787-fold Not Specified [4]

Table 2: Cellular Activity of Acalisib

Assa
y_ . Cellular System/Stimulus Readout Result (ECso/ICso)
Description
Basophil Human basophils / anti-IgE CD63 expression 14 nM [1]
Activation
PAKT Inhibition Mouse B cells / anti-mouse pAKT (Flow Significant inhibition
IgD Cytometry) observed [4]
PAKT Inhibition Fibroblasts / PDGF pPAKT 50% reduction at 11,585 nM
[4]
PAKT Inhibition Fibroblasts / LPA pPAKT 50% reduction at 2,069 nM

[4]

In Vivo Efficacy and Clinical Data

Acalisib has demonstrated anti-tumor activity in preclinical models and has been evaluated in a Phase 1b

clinical trial for lymphoid malignancies.
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Preclinical In Vivo Efficacy: In a study investigating the contribution of PI3K isoforms to obesity, Acalisib
(10 mg/kg) showed no significant effect on body weight in obese hyperphagic ob/ob mice. In contrast, this
dose was sufficient to reduce the growth of multiple myeloma xenografts in mice, indicating its potency in

hematological malignancy models [4].

Clinical Trial Summary (NCT01705847): A Phase 1b, open-label, dose-escalation and expansion study

evaluated the safety and efficacy of Acalisib monotherapy in adults with recurrent lymphoid malignancies

[1].

e Dosing: Oral Acalisib was tested at 50, 100, 200, and 400 mg twice daily. The maximum tolerated
dose (MTD) was not determined within this range.

o Efficacy: The overall response rate (ORR) across all doses was 42.1% (16 partial responses). In the
400 mg twice-daily expansion cohort (n=29), the ORR was 41.4%. A higher ORR was observed in
patients with Chronic Lymphocytic Leukemia (CLL) (53.3%) compared to those with Non-Hodgkin's
Lymphoma/Hodgkin's Lymphoma (NHL/HL) (28.6%) [1].

o Safety: The most frequent treatment-emergent adverse events considered related to Acalisib were
diarrhea, rash, elevated liver transaminases, and infections. Grade =3 elevations in alanine
aminotransferase (ALT) and aspartate aminotransferase (AST) occurred in 10.5% and 7.9% of
patients, respectively, but often resolved after dose interruption [1].

Experimental Protocols

While the search results provide descriptions of assay outcomes, they do not contain the step-by-step,
detailed methodologies required for full experimental replication. The following points summarize the

general experimental approaches referenced.

Biochemical Kinase Inhibition Assay:

e Principle: ADP-Glo Kinase Assay, which measures the ADP produced by a kinase reaction.

e Key Components: Purified PI3K enzymes (e.g., p1105/p85a), test compound (Acalisib), ATP, and
PIP2 substrate.

e Procedure Summary: The compound is serially diluted and incubated with the kinase enzyme and
substrates. The reaction is stopped, and the ADP-Glo Reagent is added to terminate the kinase
reaction and deplete residual ATP. A second reagent is then added to convert ADP to ATP, which is
detected using a luciferase/luciferin reaction. The resulting luminescence is inversely proportional to
kinase activity.

e Data Analysis: ICso values are calculated from the dose-response curves of percent inhibition versus
compound concentration [4].
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Cellular pAKT Inhibition Assay:

¢ Cell Lines: Raji (B-cell ymphoma), Farage (B-cell ymphoma), or isolated primary mouse B cells.

e Stimulation: Cells are stimulated with anti-human IgM or anti-mouse IgD to activate the B-cell
receptor and downstream PI13Kd signaling.

o Treatment & Lysis: Cells are treated with a concentration range of Acalisib, followed by cell lysis.

e Detection (TR-FRET): Phospho-AKT (Ser473) levels are quantified using a TR-FRET-based cellular
assay kit (e.g., Cisbio phospho-AKT kit). This technology relies on antibody-specific, time-resolved
fluorescence resonance energy transfer for a highly sensitive and homogeneous readout [3].

e Alternative Detection (FACS): For in vivo pharmacodynamic studies, whole blood from treated
animals is collected and stimulated. Cells are then fixed, permeabilized, and stained with
fluorescently labeled antibodies against pAKT. The levels of pAKT are analyzed using flow cytometry
(e.g., Guava easyCyte HT) [3].

In Vivo Efficacy Study Protocol (Representative):

¢ Animal Model: Immunodeficient mice (e.g., SCID, NCG) implanted with human B-cell lymphoma
xenografts (e.g., MINO, TMD8 cells). Mice are often pre-treated with cyclophosphamide for
myeloablation.

e Dosing: Mice are randomized into control and treatment groups. Acalisib is typically administered
orally, often formulated in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50%
ddHz0 [4] [5]. Dosing regimens vary but can be twice daily.

¢ Endpoint Measurements: Tumor volume is measured regularly. The study continues until vehicle-
treated tumors reach a predetermined size. Data is presented as best percent change from baseline
or tumor growth inhibition [3] [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by Acalisib and the key

experimental approaches for its evaluation.
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I3Kd Signaling Pathway in B-Cells
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Summary and Research Context
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Acalisib is a well-characterified, selective PI3K§ inhibitor with demonstrated preclinical and clinical activity
in B-cell malignancies. Its high selectivity profile may offer a differentiated safety and efficacy profile
compared to earlier, less selective PI3K inhibitors. However, like other agents in its class, its clinical use
requires careful management of adverse events such as transaminase elevations and infections [1] [2]. The
development of Acalisib and other next-generation PI3K$ inhibitors like BGB-10188 [3] highlights the
ongoing effort to refine targeted therapy in hematological cancers by improving selectivity and managing

toxicity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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